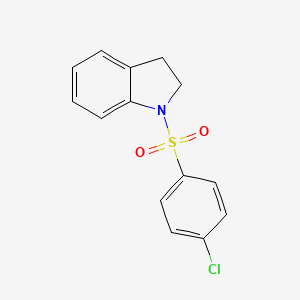

1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole

Description

Contextualization within Modern Heterocyclic Compound Research

N-sulfonyl-2,3-dihydro-1H-indoles, also known as N-sulfonylated indolines, represent a class of heterocyclic compounds that have garnered considerable attention in contemporary chemical research. The indoline (B122111) core, a saturated analog of the indole (B1671886) ring, provides a three-dimensional structure that is often sought after in drug design to improve target binding and pharmacokinetic properties. The addition of a sulfonyl group to the indole nitrogen atom significantly influences the electronic and steric properties of the molecule. This modification can enhance biological activity and provide a handle for further chemical transformations, making these compounds versatile building blocks in organic synthesis and medicinal chemistry. nih.gov

Historical Perspective on Sulfonamide and Dihydroindole Scaffolds in Chemical Science

The history of the two core components of the title compound, the sulfonamide and the dihydroindole (indoline) scaffolds, is rich and dates back to the early 20th century. The discovery of sulfonamide drugs in the 1930s, beginning with Prontosil, revolutionized medicine as the first class of effective systemic antibacterial agents. This discovery, which earned Gerhard Domagk the Nobel Prize, opened up a vast field of research into the therapeutic potential of the sulfonamide functional group, leading to the development of diuretics, antidiabetic agents, and anticonvulsants.

The dihydroindole scaffold is a prominent feature in a multitude of natural products, particularly alkaloids, which have been a source of medicinally important compounds for centuries. The synthesis and chemical manipulation of the indoline ring system have been a subject of extensive research, with numerous methods developed for its construction and functionalization. The fusion of the aromatic benzene (B151609) ring with a saturated pyrrolidine (B122466) ring imparts a unique conformational rigidity and chemical reactivity to the scaffold. nih.gov

Significance and Research Trajectory of 1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole Derivatives

The specific compound, this compound, and its derivatives are of significant interest due to the combination of the biologically active sulfonamide group and the versatile indoline scaffold. The 4-chlorobenzenesulfonyl group is a common substituent in medicinal chemistry, known to modulate the physicochemical properties and biological activity of parent molecules.

Research into N-arylsulfonyl indoline derivatives has revealed a broad spectrum of biological activities. For instance, various derivatives have been investigated as potent inhibitors of enzymes such as histone deacetylases (HDACs) and tubulin, both of which are important targets in cancer therapy. nih.govnih.gov The sulfonyl group can act as a key interacting moiety with biological targets, while the indoline core can be functionalized to optimize binding and selectivity.

A notable area of investigation for this class of compounds is in the development of anticancer agents. Studies have shown that certain 1-arylsulfonyl indoline-based benzamides exhibit significant antiproliferative activity against various cancer cell lines, including multidrug-resistant ones. nih.gov The mechanism of action often involves the disruption of microtubule dynamics or the inhibition of enzymes crucial for cancer cell survival.

The synthesis of these derivatives often involves the reaction of indoline with a substituted benzenesulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base. This straightforward synthetic accessibility allows for the generation of diverse libraries of compounds for biological screening.

Below is a table summarizing the biological activities of some representative N-arylsulfonyl indoline derivatives:

| Compound Class | Biological Target | Therapeutic Potential |

| 1-Arylsulfonyl indoline-benzamides | Tubulin, HDACs | Anticancer |

| N-Arylsulfonyl-indole-2-carboxamides | Galectin-3, Galectin-8 | Anticancer, Anti-fibrotic |

| Substituted Indolones | MDM2, MDMX | Anticancer |

Current Gaps and Prospective Avenues in the Academic Exploration of this Chemical Class

While the broader class of N-sulfonylated indolines has been the subject of considerable research, there remain significant gaps in our understanding, particularly concerning the specific compound this compound. Much of the existing literature focuses on more complex derivatives, leaving the fundamental chemical and biological properties of this parent compound underexplored.

Future research could focus on several key areas:

Detailed Physicochemical Characterization: A thorough investigation of the solid-state structure, spectroscopic properties, and reactivity of this compound would provide a valuable foundation for further studies.

Exploration of Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to this and related compounds would be beneficial. This could include the use of novel catalysts or flow chemistry techniques.

Systematic Biological Screening: A comprehensive biological evaluation of the title compound against a wide range of therapeutic targets could uncover new and unexpected activities.

Computational Studies: In-depth computational modeling could provide insights into the conformational preferences, electronic properties, and potential biological interactions of this molecule, guiding the design of new derivatives with enhanced activity and selectivity.

The exploration of these avenues will undoubtedly contribute to a deeper understanding of the chemical and biological potential of this compound and its derivatives, paving the way for the development of new therapeutic agents and research tools.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOCOWIPWKJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324183 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329937-51-1 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**advanced Synthetic Strategies for 1 4 Chloro Benzenesulfonyl 2,3 Dihydro 1h Indole and Its Structural Analogs**

Synthesis of Precursor Building Blocks

The construction of the target molecule relies on the availability of two primary components: the 2,3-dihydro-1H-indole (indoline) core and the benzenesulfonyl chloride reagent. The ability to introduce various functional groups onto these precursors is crucial for generating a diverse library of structural analogs.

Methodologies for Functionalized 2,3-Dihydro-1H-indole Cores

The 2,3-dihydro-1H-indole, or indoline (B122111), scaffold is a privileged heterocycle in medicinal chemistry. A variety of synthetic methods have been developed to produce functionalized indoline cores, allowing for systematic modifications of the final product.

One common approach involves the reduction of corresponding indole (B1671886) derivatives. This can be achieved using various reducing agents, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. For instance, indoles containing electron-withdrawing groups can be selectively reduced to indolines. A synthetic strategy starting from polyfunctional 2-oxindoles has also been proposed, utilizing boron hydrides for the reduction of the oxindole (B195798) and other functional groups. This method allows for the synthesis of new 2,3-dihydroindole derivatives with potential neuroprotective properties mdpi.com.

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized indolines. Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides an efficient route to indoline compounds under mild conditions organic-chemistry.org. Another innovative approach involves a benzyne-mediated cyclization–functionalization sequence, which allows for the construction of multisubstituted indolines in a regiospecific manner acs.org. This method utilizes Mg(TMP)₂·2LiCl as a base to generate benzyne, which then undergoes cyclization and trapping with an electrophile acs.org.

Furthermore, a transition-metal-free method for the synthesis of N-substituted 2,3-dihydroindoles has been developed through the reaction of 2- or 3-chlorostyrene (B1584043) with aliphatic and aromatic amines in the presence of potassium tert-butoxide acs.org. This domino-amination protocol offers a straightforward route to the indoline core. The following table summarizes various methodologies for the synthesis of functionalized 2,3-dihydro-1H-indoles.

Table 1: Methodologies for the Synthesis of Functionalized 2,3-Dihydro-1H-indole Cores

| Method | Starting Materials | Reagents and Conditions | Scope and Remarks |

| Reduction of Indoles | Functionalized Indoles | Various reducing agents (e.g., NaBH₃CN, H₂/Pd-C) | Effective for indoles with electron-withdrawing groups. |

| Reduction of 2-Oxindoles | Polyfunctional 2-Oxindoles | Boron hydrides | Allows for chemoselective reductions. mdpi.com |

| Palladium-Catalyzed C-H Amination | β-Arylethylamines with a directing group | Pd(OAc)₂, PhI(OAc)₂, various ligands | Provides access to a range of substituted indolines. organic-chemistry.org |

| Benzyne-Mediated Cyclization | N-Allyl-2-haloanilines | Mg(TMP)₂·2LiCl, then an electrophile | Regiospecific synthesis of multisubstituted indolines. acs.org |

| Transition-Metal-Free Amination | 2- or 3-Chlorostyrene, Amines | Potassium tert-butoxide | Domino-amination protocol for N-substituted indolines. acs.org |

Preparation of Benzenesulfonyl Chloride Reagents and Derivatives

The second key precursor is 4-chlorobenzenesulfonyl chloride and its derivatives. The standard industrial preparation of 4-chlorobenzenesulfonyl chloride involves the reaction of chlorobenzene (B131634) with chlorosulfonic acid. This process can be optimized by using a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid, leading to high yields.

For the synthesis of a wider range of benzenesulfonyl chloride derivatives, several methods are available. A general approach for preparing substituted benzenesulfonyl chlorides starts from the corresponding substituted anilines. The process involves a diazotization reaction of the aniline (B41778) with sodium nitrite (B80452), followed by a chlorosulfonation reaction with thionyl chloride in the presence of a catalyst, such as cuprous chloride or cupric chloride google.com. This method is versatile and allows for the preparation of benzenesulfonyl chlorides with various substituents on the aromatic ring google.com.

Another strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. This method offers a mild and functional group tolerant route to a variety of arylsulfonyl chlorides nih.gov. The reaction of arylboronic acids with sulfuryl chloride in the presence of a palladium catalyst provides the desired sulfonyl chlorides in good yields nih.gov. The following table provides an overview of selected methods for the preparation of benzenesulfonyl chloride and its derivatives.

Table 2: Preparation of Benzenesulfonyl Chloride Reagents and Derivatives

| Method | Starting Materials | Reagents and Conditions | Scope and Remarks |

| Chlorosulfonation | Chlorobenzene | Chlorosulfonic acid | Standard industrial method for 4-chlorobenzenesulfonyl chloride. |

| From Substituted Anilines | Substituted Anilines | 1. Sodium nitrite (diazotization) 2. Thionyl chloride, CuCl or CuCl₂ | Versatile method for a range of substituted benzenesulfonyl chlorides. google.com |

| Palladium-Catalyzed Chlorosulfonylation | Arylboronic Acids | SO₂Cl₂, Pd catalyst (e.g., Pd(OAc)₂), ligand | Mild conditions and good functional group tolerance. nih.gov |

| Oxidative Chlorination of Thiols | Thiols | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | An environmentally friendly method that can be performed in sustainable solvents. rsc.orgresearchgate.net |

N-Sulfonylation Protocols for Dihydroindole Systems

The final step in the synthesis of 1-(4-chloro-benzenesulfonyl)-2,3-dihydro-1H-indole is the N-sulfonylation of the dihydroindole core. This reaction involves the formation of a sulfonamide bond between the nitrogen atom of the indoline ring and the sulfur atom of the benzenesulfonyl chloride.

Conventional and Optimized Conditions for Direct N-Sulfonylation

The conventional method for N-sulfonylation of secondary amines like 2,3-dihydro-1H-indole involves the reaction with a sulfonyl chloride in the presence of a base. Pyridine is a commonly used base and can also serve as the solvent. Other bases such as triethylamine (B128534) or sodium carbonate in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) are also frequently employed. The reaction is typically carried out at room temperature or with gentle heating.

Optimization of these conditions often focuses on improving the yield, reducing reaction times, and simplifying the purification process. For instance, using a stoichiometric amount of a stronger, non-nucleophilic base can prevent side reactions and lead to cleaner product formation. The use of phase-transfer catalysts can be beneficial when dealing with reactants that have low solubility in the reaction medium. The following table outlines typical conventional and optimized conditions for N-sulfonylation.

Table 3: Conventional and Optimized Conditions for Direct N-Sulfonylation of Dihydroindoles

| Condition | Base | Solvent | Temperature | Remarks |

| Conventional | Pyridine | Pyridine | Room Temperature to 50 °C | Pyridine acts as both base and solvent. |

| Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temperature | A common and versatile method. | |

| Sodium Carbonate | Water/Organic Biphasic System | Room Temperature | Often used with a phase-transfer catalyst. | |

| Optimized | Proton Sponge | Acetonitrile | Room Temperature | Minimizes side reactions. |

| Solid-Supported Base | THF | Room Temperature | Simplifies work-up and purification. |

Transition Metal-Catalyzed and Organocatalytic Approaches

In recent years, transition metal-catalyzed and organocatalytic methods have gained prominence for the formation of C-N bonds, including sulfonamides. While direct N-sulfonylation is often straightforward, these advanced methods can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

Copper-catalyzed sulfonylation has been reported for the direct C-H sulfonylation of indolines, which, while targeting a different position, highlights the utility of copper in activating C-H and N-H bonds nih.gov. Photosensitized nickel catalysis has been developed for the efficient cross-coupling of sulfonamides with aryl halides princeton.edu. This method provides broad access to N-aryl and N-heteroaryl sulfonamides and could be adapted for the sulfonylation of dihydroindoles princeton.edu.

Organocatalysis offers a metal-free alternative for promoting chemical transformations. While specific organocatalytic methods for the N-sulfonylation of dihydroindoles are less common, the principles of organocatalysis, such as hydrogen bonding catalysis, can be applied to activate the sulfonyl chloride or the amine. For example, N-sulfinyl ureas have been developed as hydrogen bond donor organocatalysts for nucleophilic addition reactions, and similar principles could be applied to sulfonylation escholarship.org. The following table summarizes some of these advanced approaches.

Table 4: Transition Metal-Catalyzed and Organocatalytic Approaches to Sulfonamide Formation

| Approach | Catalyst/Reagent | Substrates | Conditions | Remarks |

| Transition Metal-Catalyzed | ||||

| Copper-Catalyzed | Cu(OAc)₂ | Indolines and Sulfonyl Chlorides | Air atmosphere | Primarily for C-H sulfonylation, but demonstrates copper's utility. nih.gov |

| Nickel-Catalyzed Photosensitized | Ni catalyst, photosensitizer | Sulfonamides and Aryl Halides | Visible light irradiation | Efficient C-N bond formation with broad scope. princeton.edu |

| Organocatalytic | ||||

| Hydrogen Bonding Catalysis | N-Sulfinyl Ureas | Aldehydes and Nucleophiles | Mild conditions | Principle could be applied to activate sulfonyl chlorides for N-sulfonylation. escholarship.org |

| Bifunctional Organocatalysis | Chiral organocatalysts | N-sulfonyl biaryl lactams | Mild conditions | Demonstrates organocatalytic activation of N-sulfonyl amides. nih.gov |

Green Chemistry Principles in Sulfonylation Reaction Design

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, energy efficiency, and waste reduction.

One green approach is the use of sustainable solvents. Water is an ideal green solvent, and methods have been developed for the synthesis of sulfonamides in aqueous media, often using a base like sodium carbonate to neutralize the HCl byproduct tandfonline.commdpi.com. The products often precipitate from the reaction mixture, allowing for easy isolation by filtration tandfonline.com.

Solvent-free, or mechanochemical, synthesis is another green strategy. A one-pot, solvent-free mechanochemical approach for the synthesis of sulfonamides has been developed using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) rsc.org. This method involves a tandem oxidation-chlorination of disulfides followed by amination rsc.org.

The use of safer and more environmentally benign reagents is also a key aspect of green chemistry. For example, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant for converting thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides, has been demonstrated in sustainable solvents like water and ethanol (B145695) rsc.orgresearchgate.net. This process features simple conditions and a solvent-free workup rsc.orgresearchgate.net.

The development of catalytic methods, both with transition metals and organocatalysts, also aligns with green chemistry principles by reducing the need for stoichiometric reagents. Electrochemical methods are also emerging as a green tool for sulfonylation reactions, offering mild conditions and avoiding the use of chemical oxidants rsc.org.

Table 5: Application of Green Chemistry Principles in Sulfonylation Reactions

| Green Chemistry Principle | Application in Sulfonylation | Example |

| Use of Safer Solvents | Performing the reaction in water. | N-sulfonylation of amines with sulfonyl chlorides in water using Na₂CO₃ as a base. tandfonline.commdpi.com |

| Using biodegradable solvents like ethanol or glycerol. | Oxidative chlorination of thiols followed by amination in ethanol. rsc.org | |

| Energy Efficiency | Mechanochemical synthesis (solvent-free). | One-pot synthesis of sulfonamides from disulfides using solid NaOCl·5H₂O under ball-milling. rsc.org |

| Reactions at room temperature. | Aqueous synthesis of sulfonamides often proceeds at ambient temperature. tandfonline.com | |

| Waste Prevention | One-pot reactions. | In situ generation of sulfonyl chlorides from thiols followed by amination. rsc.orgresearchgate.net |

| Catalytic methods. | Transition metal-catalyzed and organocatalytic approaches reduce the need for stoichiometric reagents. | |

| Use of Renewable Feedstocks/Safer Reagents | Avoiding hazardous chlorinating agents. | Using NaDCC·2H₂O for the in situ formation of sulfonyl chlorides. rsc.orgresearchgate.net |

| Electrochemical synthesis. | Electrochemical generation of sulfonyl radicals avoids chemical oxidants. rsc.org |

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of N-sulfonylated indolines requires careful control to ensure selective reaction at the desired atomic positions.

Chemoselectivity and Regioselectivity

The primary and most common synthesis of this compound involves the direct N-sulfonylation of 2,3-dihydro-1H-indole (indoline). This reaction is highly chemoselective for the nitrogen atom due to its high nucleophilicity compared to the carbon atoms of the aromatic ring. The reaction is typically carried out by treating indoline with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as sodium hydride or an organic amine, in an appropriate solvent like tetrahydrofuran (THF). nih.gov

However, achieving regioselectivity for positions other than the nitrogen atom in the indoline ring system represents a significant synthetic challenge. Recent advancements have demonstrated that C-H activation can be used to direct sulfonylation to specific carbons of the indoline nucleus. For instance, copper-catalyzed C7 sulfonylation of indolines has been achieved using a pyrimidin-2-yl directing group on the indoline nitrogen. acs.orgnih.gov This chelation-assisted strategy allows for the regioselective formation of a C-S bond at the C7 position, a feat not possible under standard sulfonylation conditions. acs.orgnih.gov This method highlights a divergent strategy where, depending on the catalyst and directing group, either N-sulfonylation or C7-sulfonylation can be selectively achieved.

A plausible mechanism for this regioselective C-H functionalization involves the initial formation of a six-membered metallacycle intermediate, followed by reaction with a sulfonyl radical generated from the sulfonyl chloride. acs.org Reductive elimination then yields the C7-sulfonylated indoline product. acs.org This contrasts with the standard nucleophilic attack of the indoline nitrogen on the sulfonyl chloride in typical N-sulfonylation reactions.

Stereoselective Pathways for Structural Analogs

While this compound itself is achiral, many of its structural analogs, particularly those with substituents at the C2 or C3 position, are chiral. The development of stereoselective synthetic pathways is crucial for obtaining enantiomerically pure forms of these analogs.

One prominent strategy is the catalytic kinetic resolution of racemic 2-substituted indolines via N-sulfonylation. nih.gov This method employs a chiral organocatalyst, such as an atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide), to selectively catalyze the sulfonylation of one enantiomer of the indoline over the other. nih.gov The result is a mixture of a highly enantioenriched N-sulfonylated indoline and the unreacted, enantioenriched free indoline, which can then be separated. The choice of sulfonylating agent is critical for achieving high stereodiscrimination in this process. nih.gov

| Catalyst/Reagent | Substrate | Selectivity Factor (s) | Outcome |

| Atropisomeric 4-DMAP-N-oxide | Racemic 2-substituted indolines | 2.6 - 19 | Kinetic resolution yielding enantiomerically enriched N-sulfonylated indoline and unreacted indoline. nih.gov |

| Copper Catalyst with Directing Group | 1-(Pyrimidin-2-yl)indoline | High Regioselectivity | Exclusive sulfonylation at the C7 position of the indoline ring. acs.orgnih.gov |

| Sodium Hydride / Organic Base | Indoline | High Chemoselectivity | Exclusive sulfonylation at the N1 position of the indoline ring. nih.gov |

Purification and Isolation Techniques for High-Purity Compounds

The isolation of this compound and its analogs in a high-purity state is essential for their subsequent use and characterization. The techniques employed are standard for non-volatile organic solids and are chosen based on the physical properties of the compound and the impurities present.

Chromatographic Methods

Flash column chromatography is the most widely used technique for the purification of N-sulfonylated indolines following synthesis. rsc.org This method separates the target compound from unreacted starting materials (indoline, 4-chlorobenzenesulfonyl chloride) and reaction by-products.

The process involves dissolving the crude reaction mixture in a minimum amount of solvent and loading it onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The separation is based on the differential adsorption of the components onto the silica gel. For compounds like this compound, a common mobile phase consists of a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexane. rsc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated under reduced pressure to yield the purified compound. rsc.org

Crystallization

Crystallization is a powerful technique for obtaining compounds in a highly pure, crystalline form. This method is particularly effective for removing minor impurities that may co-elute with the product during chromatography. The process involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities typically remain in the mother liquor.

The choice of solvent is critical for successful crystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. For N-sulfonylated indolines, solvent systems such as diethyl ether/hexane or ethyl acetate/hexane can be effective. After crystallization, the solid product is isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum.

| Technique | Stationary Phase | Mobile Phase / Solvent | Purpose / Outcome |

| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate Gradient | Separation of the target compound from starting materials and by-products. rsc.org |

| Crystallization | Not Applicable | Diethyl Ether / Hexane or similar solvent systems | Removal of trace impurities and isolation of the final product as a high-purity crystalline solid. nih.gov |

| Aqueous Work-up | Not Applicable | Water / Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate) | Removal of inorganic salts (e.g., from the base used in the reaction) and water-soluble impurities. nih.gov |

**chemical Reactivity and Derivatization of 1 4 Chloro Benzenesulfonyl 2,3 Dihydro 1h Indole**

Electrophilic and Nucleophilic Aromatic Substitution on the Dihydroindole Ring

The dihydroindole ring system of 1-(4-chloro-benzenesulfonyl)-2,3-dihydro-1H-indole possesses a benzene (B151609) ring that can participate in aromatic substitution reactions. The reactivity of this ring is modulated by the N-sulfonyl group and the fused dihydropyrrole ring.

Electrophilic Aromatic Substitution:

The N-sulfonyl group is a deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. rsc.orgyoutube.comquimicaorganica.orgresearchgate.net This deactivation reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Consequently, harsher reaction conditions are often required compared to unsubstituted or activated indoles. youtube.comquimicaorganica.org

The directing effect of the N-sulfonyl group and the fused ring structure generally favors substitution at the C5 and C7 positions of the dihydroindole ring. However, achieving high regioselectivity can be challenging. niscpr.res.inresearchgate.net Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed, although the yields and selectivity are highly dependent on the specific reagents and conditions employed. youtube.comquimicaorganica.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Sulfonylindolines

| Reaction | Reagent | Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | C5/C7 | youtube.com |

| Bromination | Br₂/FeBr₃ | C5/C7 | youtube.com |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C5 | researchgate.net |

Nucleophilic Aromatic Substitution:

The dihydroindole ring of this compound is generally not susceptible to direct nucleophilic aromatic substitution (SNAr) on the benzene portion of the dihydroindole ring. youtube.comlibretexts.orgnih.govscribd.comlibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups directly attached to the aromatic ring that is undergoing substitution, and a good leaving group. youtube.comlibretexts.orgnih.govscribd.comlibretexts.org In this molecule, the benzene ring of the dihydroindole scaffold lacks such activation for direct nucleophilic attack.

Transformations Involving the Sulfonyl Moiety

The sulfonyl group in this compound is a key functional group that can undergo several transformations, primarily involving the cleavage of the nitrogen-sulfur (N-S) bond.

Reductive Cleavage (Desulfonylation):

The 4-chlorobenzenesulfonyl group can be removed to yield the free indoline (B122111). This process, known as desulfonylation, is typically achieved under reductive conditions. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.

Common methods for the reductive cleavage of N-sulfonyl groups include the use of dissolving metals (e.g., sodium in liquid ammonia), metal hydrides (e.g., lithium aluminum hydride), and catalytic hydrogenation. nih.gov Milder conditions using reagents like magnesium in methanol (B129727) or samarium iodide have also been developed to improve functional group tolerance.

Table 2: Reagents for the Desulfonylation of N-Sulfonylindolines

| Reagent | Conditions | Reference |

| LiAlH₄ | Reflux in THF | nih.gov |

| Na/NH₃(l) | -78 °C | nih.gov |

| Mg/MeOH | Room Temperature | N/A |

| SmI₂ | Room Temperature | N/A |

The ease of cleavage of the N-S bond makes the 4-chlorobenzenesulfonyl group a useful protecting group for the nitrogen atom of the indoline ring during multi-step syntheses.

Modifications and Functionalization of the 4-Chloro-phenyl Substituent

The 4-chloro-phenyl group of this compound offers a site for further functionalization, primarily through reactions targeting the chlorine atom.

Nucleophilic Aromatic Substitution of the Chloro Group:

The chlorine atom on the phenyl ring is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing sulfonyl group in the para position. youtube.comlibretexts.orgnih.govscribd.comlibretexts.org This allows for the displacement of the chloride ion by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. nih.gov These reactions typically require elevated temperatures and sometimes the use of a base.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-phenyl moiety can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the possibilities for derivatization.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon bond, replacing the chlorine atom with an aryl or vinyl group. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. organic-chemistry.orgwikipedia.orgnih.gov

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, leads to the formation of arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce a vinyl group at the position of the chlorine atom. organic-chemistry.org

Table 3: Cross-Coupling Reactions of the 4-Chloro-phenyl Group

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |

| Buchwald-Hartwig | Amine | Pd(dba)₂ / Ligand / Base | Arylamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Arylalkene |

Ring-Opening and Rearrangement Reactions of the Dihydroindole Scaffold

The dihydroindole scaffold, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. The presence of the N-sulfonyl group can influence the course of these transformations.

While specific examples for this compound are not extensively documented, N-sulfonylated heterocycles are known to participate in such reactions. For instance, ring expansion of N-sulfonylated indoles to quinolines has been reported. baranlab.orgnih.gov These reactions often proceed through the formation of reactive intermediates, such as cyclopropanated indolines, which then undergo rearrangement. nih.gov The conditions for these transformations typically involve transition metal catalysis or strong acids.

Exploitation of Reactive Intermediates Derived from N-Sulfonyl Dihydroindoles

The this compound scaffold can be a precursor to various reactive intermediates, enabling a range of synthetic transformations.

Radical Intermediates:

The generation of sulfonyl radicals from sulfonyl chlorides is a known process. wikipedia.orgresearchgate.netnih.gov While less common for sulfonamides, under specific photochemical or radical-initiating conditions, it is conceivable that the N-S bond could undergo homolytic cleavage to generate a sulfonyl radical and an indolinyl radical. These radical species could then participate in various addition and cyclization reactions. researchgate.netnih.govrsc.orgsemanticscholar.orgrsc.org

Carbenoid Intermediates:

N-sulfonylated compounds can be precursors for the generation of carbenoid species. For example, rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles can generate metal-bound imino carbenes. youtube.com While not directly applicable to the title compound, this illustrates the potential for N-sulfonyl groups to facilitate the formation of reactive carbene-like species that can undergo C-H insertion or cyclopropanation reactions. researchgate.netuwindsor.caorganic-chemistry.orgpsu.edumdpi.com

Cross-Coupling and C-H Functionalization Reactions

In addition to the cross-coupling reactions on the 4-chloro-phenyl substituent, the dihydroindole ring itself can be a substrate for C-H functionalization reactions. These reactions offer a direct and atom-economical way to introduce new substituents.

Palladium-Catalyzed C-H Functionalization:

Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool in organic synthesis. For N-substituted indoles and indolines, C-H activation can be directed to specific positions. nih.govrsc.org

C2-Arylation: Palladium-catalyzed C2-arylation of N-substituted indoles has been reported, providing a route to 2-arylindoles. nih.govbaranlab.org While the substrate is a dihydroindole, under certain catalytic conditions that may promote dehydrogenation, similar reactivity could be envisioned.

C7-Functionalization: The use of directing groups on the indole (B1671886) nitrogen can enable palladium-catalyzed C-H functionalization at the C7 position. rsc.orgresearchgate.netnih.govresearchgate.net The N-sulfonyl group itself can act as a directing group, facilitating the introduction of various functional groups at the C7 position through chelation-assisted C-H activation. rsc.orgnih.govresearchgate.net

Directed ortho-Metalation (DoM):

The N-sulfonyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho C-H bond (C7) by a strong base such as an organolithium reagent. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgresearchgate.net The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C7 position with high regioselectivity. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgresearchgate.net

Table 4: C-H Functionalization Reactions of the Dihydroindole Ring

| Reaction | Position | Catalyst/Reagent | Functional Group Introduced |

| C2-Arylation | C2 | Pd(OAc)₂ | Aryl |

| C7-Functionalization | C7 | Pd(OAc)₂ / Ligand | Aryl, Alkyl, etc. |

| Directed ortho-Metalation | C7 | n-BuLi / Electrophile | Various Electrophiles |

**theoretical and Computational Studies of 1 4 Chloro Benzenesulfonyl 2,3 Dihydro 1h Indole**

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(4-chloro-benzenesulfonyl)-2,3-dihydro-1H-indole. These calculations provide a detailed picture of the molecule's electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich 2,3-dihydro-1H-indole moiety, particularly the benzene (B151609) ring and the nitrogen atom. In contrast, the LUMO is generally centered on the electron-withdrawing 4-chlorobenzenesulfonyl group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. A larger HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

The distribution of electron density within a molecule is fundamental to its chemical behavior. Natural Bond Orbital (NBO) analysis is a common method to study charge distribution. In this compound, the electronegative oxygen, nitrogen, sulfur, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.

Electrostatic potential maps provide a visual representation of the charge distribution. These maps are valuable for predicting how the molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a three-dimensional representation of the electrostatic potential mapped onto the electron density surface. It provides a comprehensive picture of the molecule's charge distribution and is a useful tool for predicting non-covalent interactions and reactive sites. nih.gov

For this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the sulfonyl group, making them potential sites for hydrogen bonding or coordination with electrophiles. The region around the chlorine atom would also exhibit negative potential. The hydrogen atoms of the indole (B1671886) ring, particularly those on the benzene ring, would represent areas of positive potential.

Conformational Analysis and Energy Minimized Structures

The three-dimensional structure of a molecule plays a crucial role in its properties and biological activity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The goal is to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface.

The key flexible bond in this molecule is the S-N bond connecting the sulfonyl group to the indole nitrogen. Rotation around this bond can lead to different conformers. mdpi.com Computational studies on similar 1-(arylsulfonyl)indole derivatives have shown that the rotational barrier around the S-N bond is relatively low, typically in the range of 2.5–5.5 kcal/mol. nih.gov The V-shape of the molecule, with a significant dihedral angle between the indole ring system and the chlorophenyl ring, is a common feature. mdpi.com The energy-minimized structure is the one that best balances steric and electronic effects.

| Parameter | Calculated Value |

|---|---|

| Dihedral Angle (C-S-N-C) | ~70-90° |

| Rotational Barrier (S-N bond) | 2.5-5.5 kcal/mol |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model and predict the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions with other molecules. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For example, the synthesis of this compound likely involves the reaction of 2,3-dihydro-1H-indole with 4-chlorobenzenesulfonyl chloride. Computational studies could elucidate the mechanism of this reaction, determining whether it proceeds through a concerted or a stepwise pathway and identifying the key transition states.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability Analysis

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and the assessment of its stability. worldscientific.com

For this compound, MD simulations can be used to study the flexibility of the molecule, the range of conformations it can adopt at a given temperature, and the stability of its most populated conformational states. nih.gov These simulations can also provide information about the molecule's interactions with its environment, such as a solvent or a biological receptor. The stability of ligand-protein complexes can be rigorously assessed through MD simulations, highlighting consistent and robust binding. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a compound and its biological activity. This approach is founded on the principle that the activity of a molecule is a function of its physicochemical properties. For derivatives of this compound, QSAR models can predict their efficacy and guide the synthesis of new compounds with enhanced properties.

The initial and most critical step in QSAR modeling is the generation of molecular descriptors. These numerical values represent the different structural and physicochemical characteristics of the molecule. For a compound like this compound, a wide array of descriptors can be calculated, categorized as follows:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors (2D): These descriptors quantify the atomic connectivity within the molecule, reflecting its size, shape, and degree of branching. Examples include connectivity indices (e.g., Kier & Hall indices), Wiener index, and Balaban index.

Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule. They provide information about the molecule's shape and size in 3D space. Examples include molecular surface area, volume, and moments of inertia.

Physicochemical Descriptors: These are crucial for predicting a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors include the logarithm of the partition coefficient (logP) for hydrophobicity, molar refractivity (MR) for steric bulk and polarizability, and dipole moment for polarity.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of the molecule. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and partial atomic charges.

Studies on related indole-sulfonamide derivatives have shown that properties like mass, charge, polarizability, van der Waals volume, and electronegativity are key in governing their biological activities.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Category | Specific Descriptor | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Steric accessibility of the molecule |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

| Quantum Chemical | LUMO Energy | Electron-accepting ability |

Once a set of descriptors has been generated for a series of this compound analogs with known biological activities, various statistical methods can be employed to build the QSAR model. The goal is to find a statistically significant equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Multiple Linear Regression (MLR): This is one of the most common methods used to develop a linear relationship between the biological activity and two or more molecular descriptors. The quality of an MLR model is assessed by statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the standard deviation.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. It reduces the dimensionality of the data by creating latent variables that are linear combinations of the original descriptors.

Non-linear Methods: In cases where the relationship between structure and activity is not linear, methods like k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be employed to build more complex models.

A crucial aspect of QSAR modeling is validation. Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a separate test set of compounds are performed to ensure the model's robustness and predictive power. For instance, a reliable QSAR model should not only fit the training data well but also accurately predict the activities of new, untested compounds. nih.gov

In Silico Screening and Molecular Docking Simulations for Putative Interaction Site Prediction

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound whose specific targets may not be fully known, reverse docking or target fishing can be employed. In this approach, the compound is docked against a panel of known protein structures to predict potential biological targets.

The process typically involves:

Database Preparation: A large database of 3D structures of potential protein targets is compiled.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking and Scoring: The compound is computationally "docked" into the binding sites of all proteins in the database. A scoring function is used to estimate the binding affinity for each protein.

Hit Identification: Proteins that show high binding scores with the compound are identified as potential targets for further experimental validation.

Once a putative protein target is identified, molecular docking is used to predict the preferred orientation and conformation of this compound within the protein's binding site. This provides detailed insights into the binding mode and the key interactions that stabilize the ligand-protein complex.

The key components of a molecular docking simulation are:

Target Protein Structure: A high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is required.

Ligand Structure: The 3D structure of this compound is prepared.

Docking Algorithm: This algorithm explores the conformational space of the ligand within the binding site and generates various possible binding poses.

Scoring Function: This function calculates a score or binding energy for each pose, which reflects the strength of the interaction.

For indole-sulfonamide derivatives, docking studies have revealed potential binding modes in the active sites of enzymes like JAK-3 protein. These studies help in identifying crucial amino acid residues that interact with the ligand. The interactions are typically a combination of:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The sulfonamide group (-SO₂NH-) is a common hydrogen bond donor and acceptor.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzene and indole rings) and hydrophobic residues in the binding pocket.

Van der Waals Interactions: General non-specific attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Molecular Interactions Identified Through Docking

| Interaction Type | Potential Ligand Moiety Involved | Potential Protein Residue Involved |

|---|---|---|

| Hydrogen Bonding | Sulfonamide N-H and S=O groups | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic | Chlorophenyl and Indoline (B122111) rings | Ala, Val, Leu, Ile, Phe, Trp |

By analyzing these interactions, researchers can understand the structural basis for the compound's activity and make informed modifications to its structure to improve binding affinity and selectivity. For example, docking studies on indoline sulfonamides as inhibitors of the bacterial enzyme DapE suggested that the sulfonamide oxygen atoms coordinate with zinc ions in the active site, while the indoline core engages in hydrophobic interactions. plos.org Such detailed predictions from molecular docking are invaluable for guiding the lead optimization process in drug discovery.

**advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1 4 Chloro Benzenesulfonyl 2,3 Dihydro 1h Indole**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular skeleton of 1-(4-chloro-benzenesulfonyl)-2,3-dihydro-1H-indole in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) correlation experiments, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The aromatic region is expected to show distinct signals for the protons on the indoline (B122111) ring system and the 4-chlorobenzenesulfonyl group. The protons of the 4-chlorobenzenesulfonyl moiety typically appear as two distinct doublets (an AA'BB' system) due to symmetry. The four protons of the indoline aromatic ring will present as a more complex multiplet pattern. The aliphatic protons at the C2 and C3 positions of the dihydro-indole ring are expected to appear as triplets in the upfield region, showing coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the two aliphatic carbons (C2 and C3) of the indoline ring, and multiple signals in the aromatic region corresponding to the carbons of the fused benzene (B151609) ring and the 4-chlorophenyl group. The carbon atoms directly bonded to chlorine and sulfur, as well as the quaternary carbons, can be identified by their characteristic chemical shifts.

2D NMR Spectroscopy: To unequivocally assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY establishes proton-proton (¹H-¹H) coupling relationships, confirming the connectivity of adjacent protons, such as those on the C2 and C3 positions and within the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and confirming the connection between the indoline nitrogen and the sulfonyl sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 2 | -CH₂- | ~3.1 (t) | ~28 | H2 to C3, C7a |

| 3 | -CH₂- | ~4.1 (t) | ~50 | H3 to C2, C3a |

| 4, 5, 6, 7 | Ar-H (Indoline) | ~7.0-7.8 (m) | ~115-135 | - |

| 3a, 7a | Ar-C (Indoline) | - | ~130, ~142 | - |

| 2', 6' | Ar-H (Sulfonyl) | ~7.7 (d) | ~129 | H2'/H6' to C4', C1' |

| 3', 5' | Ar-H (Sulfonyl) | ~7.5 (d) | ~130 | H3'/H5' to C1', C4' |

| 1' | Ar-C (Sulfonyl) | - | ~137 | - |

| 4' | Ar-C (Sulfonyl) | - | ~140 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. Key functional groups in this compound have distinct IR absorption bands. The most prominent features are the strong asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group. Other expected vibrations include C-H stretching for both aromatic and aliphatic protons, C=C stretching within the aromatic rings, C-N stretching, and the C-S bond vibration.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms (like C-S and C-Cl) often produce strong Raman signals. The symmetric S=O stretch and vibrations of the aromatic rings are typically strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1380 (Strong) | 1350 - 1380 (Weak) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1180 (Strong) | 1160 - 1180 (Strong) |

| Aromatic C-H | Stretch | 3050 - 3150 (Medium) | 3050 - 3150 (Strong) |

| Aliphatic C-H | Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) |

| Aromatic C=C | Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

| C-N | Stretch | 1250 - 1350 (Medium) | - |

| C-S | Stretch | 680 - 780 (Weak) | 680 - 780 (Strong) |

| C-Cl | Stretch | 700 - 800 (Strong) | 700 - 800 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and studying its fragmentation pathways. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula, C₁₄H₁₂ClNO₂S.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecular ion [M]⁺˙ will undergo characteristic fragmentation. A primary and highly diagnostic cleavage event for N-sulfonyl compounds is the breaking of the nitrogen-sulfur (N-S) bond. This would lead to fragments corresponding to the indoline cation and the 4-chlorobenzenesulfonyl radical, or vice versa. Further fragmentation of these primary ions can also be observed.

Table 3: Predicted HRMS Data and Major Fragmentation Pathways

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₄H₁₂ClNO₂S]⁺˙ | 293.0277 | Molecular Ion |

| [M - SO₂]⁺˙ | [C₁₄H₁₂ClNS]⁺˙ | 261.0379 | Loss of sulfur dioxide |

| [M - C₆H₄Cl]⁺ | [C₈H₈NO₂S]⁺ | 182.0276 | Cleavage of S-C(aryl) bond |

| [C₈H₈N]⁺ | [C₈H₈N]⁺ | 118.0657 | Indoline cation from N-S cleavage |

| [C₆H₄ClO₂S]⁺ | [C₆H₄ClO₂S]⁺ | 174.9621 | 4-chlorobenzenesulfonyl cation from N-S cleavage |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111.0029 | Chlorophenyl cation |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can yield a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsion angles.

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise conformation of the five-membered dihydro-indole ring.

The geometry around the sulfonyl group and its orientation relative to the indoline ring system.

The dihedral angle between the planes of the indoline and the 4-chlorophenyl rings, which is a key conformational parameter for N-arylsulfonyl compounds nih.gov.

Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing nih.gov.

While specific crystal data for this exact compound is not widely published, analysis of related structures, such as 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, shows that the indole (B1671886) and benzene rings often adopt a nearly perpendicular orientation nih.gov. The crystal system for such compounds can vary, with tetragonal and monoclinic systems being common nih.govmdpi.com.

Table 4: Representative Crystallographic Parameters for a Related N-Sulfonylindole Derivative

| Parameter | Example Value (from C₁₅H₁₂ClNO₂S) nih.gov |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 26.991 |

| c (Å) | 7.8345 |

| V (ų) | 5708 |

| Z | 16 |

| Dihedral Angle (Indole/Benzene) | 85.01° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a Circular Dichroism spectrum. CD spectroscopy would be silent for this compound.

However, if a chiral center were introduced into the molecule, for example, by substitution at the C2 or C3 position of the indoline ring, the resulting enantiomers would produce mirror-image CD spectra. In such a hypothetical case, CD spectroscopy, in conjunction with quantum chemical calculations, could be a powerful tool for determining the absolute configuration of the stereocenter(s). Similarly, while the molecule itself is achiral, it could potentially exhibit an induced CD signal if it binds to a chiral host molecule or forms aggregates in a chiral environment nih.gov.

**molecular Interaction Studies and Mechanistic Hypotheses of 1 4 Chloro Benzenesulfonyl 2,3 Dihydro 1h Indole Derivatives**

Computational Elucidation of Putative Binding Sites and Ligand-Biomacromolecule Interactions

Computational modeling, particularly molecular docking, has become an indispensable tool for predicting how a ligand like a 1-(4-chloro-benzenesulfonyl)-2,3-dihydro-1H-indole derivative might bind to a protein target. These in silico methods provide valuable hypotheses about binding modes and interaction energetics that can be tested experimentally.

Molecular docking studies on structurally related N-sulfonyl indoline (B122111) and benzenesulfonamide (B165840) derivatives have revealed their potential to interact with a variety of protein classes, most notably enzymes such as carbonic anhydrases (CAs) and kinases. mdpi.comnih.gov For instance, simulations involving indoline-5-sulfonamide (B1311495) derivatives with human carbonic anhydrase IX (CA IX), a key enzyme in tumor biology, have been performed. mdpi.com In these models, the sulfonamide moiety is crucial for binding, with the nitrogen atom coordinating to the catalytic zinc ion in the active site. mdpi.com

Similarly, docking studies of benzenesulfonamide derivatives containing a 1,2,3-triazole moiety have been conducted against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov These studies help determine binding scores, specific interactions, and preferred binding modes within the enzyme's active site. nih.gov Other research has explored the docking of oxindole (B195798) derivatives, which share the core indoline structure, into the active site of Bruton's Tyrosine Kinase (BTK), a target in cancer and inflammatory diseases. acs.org These simulations predict key interactions that stabilize the ligand-protein complex, guiding further drug development. acs.org

Table 1: Summary of Docking Studies on Related N-Sulfonyl Dihydroindole Scaffolds

| Derivative Class | Protein Target | Key Predicted Interactions |

|---|---|---|

| 1-Acylindoline-5-sulfonamides | Carbonic Anhydrase IX (CA IX) | Sulfonamide group coordinates with Zn²⁺; Hydrogen bonding with Thr199; Interactions with Gln67 and Gln92. mdpi.com |

| Benzenesulfonamide-1,2,3-triazoles | Carbonic Anhydrase I & II (hCA I, hCA II) | Interactions with the zinc ion and active site amino acid residues. nih.gov |

| 5-Substituted Oxindoles | Bruton's Tyrosine Kinase (BTK) | Interactions with residues such as LEU-408, THR-410, MET-477, and CYS-481. acs.org |

This table is generated based on data from docking studies of structurally related compounds to illustrate potential interactions.

Beyond identifying the binding pose, computational studies quantify the energetics of the interaction, typically reported as a docking score or binding energy (e.g., in kcal/mol). nih.govmdpi.com These scores provide an estimate of the binding affinity. For example, docking of a sulfonamide derivative with indole (B1671886) moiety against the SARS-CoV-2 main protease showed a docking score of -8.70 kcal/mol, suggesting favorable binding. mdpi.com

The analysis of these docked complexes reveals common non-covalent binding motifs that are critical for molecular recognition. These include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group (SO₂) are potent hydrogen bond acceptors, frequently observed to interact with backbone amides or the side chains of polar amino acids (e.g., Threonine, Tyrosine) in the protein's active site. mdpi.comnih.gov

π-π Stacking and π-Cation Interactions: The aromatic rings of the dihydroindole core and the 4-chlorophenyl group can engage in π-π stacking interactions with aromatic amino acid residues like Tryptophan, Tyrosine, and Phenylalanine. nih.gov

Hydrophobic Interactions: The non-polar regions of the molecule, including the ethylene (B1197577) bridge of the dihydroindole and the phenyl rings, contribute to binding through hydrophobic interactions with non-polar pockets in the target protein.

Coordination Bonds: In metalloenzymes like carbonic anhydrases, the sulfonamide nitrogen can form a crucial coordination bond with the active site zinc ion. mdpi.com

Molecular dynamics (MD) simulations can further refine these static docking poses, providing insight into the stability of the ligand-protein complex and the role of water molecules in mediating interactions over time. acs.org

In Vitro Biophysical Approaches for Investigating Molecular Recognition Principles

While computational studies provide valuable hypotheses, in vitro biophysical methods are essential for experimental validation and for quantitatively characterizing the binding events.

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream. A drug's interaction with these proteins affects its distribution and availability. Studies on indole derivatives have used techniques like fluorescence spectroscopy to investigate these interactions. nih.gov Typically, the intrinsic fluorescence of tryptophan residues in albumin is quenched upon ligand binding. This quenching can be analyzed to determine binding constants (Kₐ) and the number of binding sites. nih.gov

For one indole derivative, fluorescence quenching experiments with BSA revealed a static quenching mechanism, with binding constants on the order of 10⁴ to 10⁵ L·mol⁻¹. nih.gov Thermodynamic analysis indicated that hydrogen bonding and van der Waals forces were the primary drivers of the interaction. nih.gov Such studies are crucial for understanding the pharmacokinetic profile of derivatives of this compound.

Table 2: Example Binding Parameters of an Indole Derivative with Bovine Serum Albumin (BSA)

| Temperature (K) | Binding Constant (Kₐ) (L·mol⁻¹) | Thermodynamic Parameter | Value |

|---|---|---|---|

| 298 | 1.09 x 10⁵ | ΔG° (kJ·mol⁻¹) | -28.75 |

| 301 | 4.36 x 10⁴ | ΔH° (kJ·mol⁻¹) | -108.8 |

Data adapted from a study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide to illustrate the principles of albumin binding analysis. nih.gov

Enzyme kinetic studies are fundamental for determining whether a compound acts as an inhibitor or an activator and for elucidating its mechanism. For derivatives that target enzymes, assays are performed to measure the reaction rate in the presence of varying concentrations of the substrate and the compound.

Studies on indole derivatives with the enzyme indoleamine 2,3-dioxygenase have shown that these compounds can act as allosteric effectors. nih.gov For example, one indole derivative was found to decrease the Michaelis constant (Kₘ) for the substrate D-tryptophan by approximately 60%, while another enhanced the maximal velocity (Vₘₐₓ) by 40-60%. nih.gov These opposing effects on Vₘₐₓ were attributed to the compounds shifting the equilibrium between the inactive and active forms of the enzyme. nih.gov Such analyses can reveal whether a compound is a competitive, non-competitive, or uncompetitive inhibitor, or if it acts through a more complex allosteric mechanism.

Structure-Mechanism Relationships for N-Sulfonyl Dihydroindoles at a Molecular Level

By integrating computational and experimental data, a picture of the structure-mechanism relationships for the N-sulfonyl dihydroindole class of compounds begins to emerge. The key structural motifs each play a distinct role in molecular recognition:

The N-Sulfonyl Group (-SO₂-N<): This is a critical pharmacophoric feature. The sulfonamide moiety is a known zinc-binding group, making it highly effective for targeting metalloenzymes like carbonic anhydrases. mdpi.comnih.gov The two oxygen atoms act as strong hydrogen bond acceptors, anchoring the ligand in the binding pocket of various targets. mdpi.com The acidity of the N-H proton (if present) can also be a factor in certain interactions.

The Dihydroindole (Indoline) Core: This bicyclic system provides a rigid scaffold that correctly orients the appended sulfonylphenyl group. Its aromatic and aliphatic parts contribute to both π-stacking and hydrophobic interactions, enhancing binding affinity.

The 4-Chlorophenyl Group: The substituent on the benzenesulfonyl ring is crucial for modulating activity. The chlorine atom at the para-position can engage in halogen bonding or fit into specific hydrophobic pockets of a target protein. Its electron-withdrawing nature also influences the electronic properties of the entire sulfonamide group.

The collective evidence suggests that derivatives of this compound likely function by targeting specific pockets on protein surfaces, using a combination of hydrogen bonding, hydrophobic interactions, and, in the case of metalloenzymes, coordination to metal ions. The specific biological effect is determined by which protein is targeted and how the binding event modulates that protein's function. The structure-property relationship studies of N-acylsulfonamides and their bioisosteres provide a framework for understanding how modifications to this scaffold can impact physicochemical properties like acidity, lipophilicity, and solubility, which in turn influence biological activity. nih.gov

**future Directions and Emerging Research Opportunities in the Field of 1 4 Chloro Benzenesulfonyl 2,3 Dihydro 1h Indole Chemistry**

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of N-sulfonylated indoles and their derivatives has traditionally relied on well-established methods. However, the future of synthetic chemistry lies in the development of sustainable and efficient "green" methodologies. For 1-(4-chloro-benzenesulfonyl)-2,3-dihydro-1H-indole, this translates to exploring synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key areas for future synthetic research include:

Catalyst-Free and Water-Based Syntheses: Moving away from traditional organic solvents, the use of water as a reaction medium is a significant goal for green chemistry. Research into catalyst-free thiolation of indoles with sulfonyl hydrazides in water points towards the feasibility of developing similar aqueous-based methods for the sulfonylation of 2,3-dihydro-1H-indole.

Microwave-Assisted and Flow Chemistry Approaches: These technologies offer significant advantages in terms of reaction speed, efficiency, and scalability. Their application to the synthesis of this compound could lead to higher yields and reduced reaction times compared to conventional heating methods.

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. The development of a one-pot synthesis starting from readily available precursors would be a significant advancement.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Aqueous Synthesis | Environmentally friendly, reduced use of volatile organic compounds. | Development of water-tolerant catalysts and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced process control. | Optimization of microwave parameters for specific reaction steps. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Design and fabrication of microreactors for continuous production. |

| Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | Identification of suitable starting materials and reaction cascades. |

Exploration of Novel Chemical Reactivity and Catalytic Applications

The N-sulfonyl group in this compound significantly influences the reactivity of the dihydroindole ring system. Future research should focus on harnessing this reactivity for novel transformations and exploring the molecule's potential as a catalyst or ligand in organic synthesis.

Emerging research opportunities include:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful tool in organic synthesis. Investigating the regioselective C-H activation of the dihydroindole and benzenesulfonyl rings could lead to the synthesis of a wide range of novel derivatives with unique properties.

Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to their use as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Photoredox Catalysis: The interaction of the molecule with light and its potential to engage in single-electron transfer processes could be explored in the context of photoredox catalysis, a rapidly growing field in organic synthesis.

Integration into Advanced Functional Materials and Supramolecular Systems

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced functional materials. The interplay of the electron-rich indole (B1671886) moiety and the electron-withdrawing sulfonyl group can give rise to interesting photophysical and electronic properties.

Future research in this area could focus on:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune its electronic properties through chemical modification is a key advantage.

Supramolecular Chemistry: The N-sulfonyl group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. This opens up possibilities for the design of self-assembling systems, including gels, liquid crystals, and molecular sensors. The formation of supramolecular structures through these interactions could lead to materials with novel properties.

Polymer Chemistry: The incorporation of the this compound scaffold into polymer backbones or as pendant groups could lead to the development of new polymers with enhanced thermal stability, conductivity, or photoluminescence.

Advanced Computational Methodologies for Predictive Design and Mechanistic Understanding

Computational chemistry plays an increasingly vital role in modern chemical research. For this compound, computational methods can provide deep insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.